molecular formula C9H12F2O2 B1457254 5,5-Difluorooctahydropentalene-2-carboxylic acid CAS No. 1784979-78-7

5,5-Difluorooctahydropentalene-2-carboxylic acid

Cat. No. B1457254
M. Wt: 190.19 g/mol
InChI Key: IGXNQYGTWBASGP-UHFFFAOYSA-N
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Description

5,5-Difluorooctahydropentalene-2-carboxylic acid is a chemical compound with the molecular formula C9H12F2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 5,5-Difluorooctahydropentalene-2-carboxylic acid consists of nine carbon atoms, twelve hydrogen atoms, two fluorine atoms, and two oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 5,5-Difluorooctahydropentalene-2-carboxylic acid are not available, similar compounds undergo various chemical reactions. For instance, furan-2,5-dicarboxylic acid can be synthesized from 5-hydroxymethylfurfural through several oxidation processes .

Scientific Research Applications

Synthesis and Medicinal Chemistry

5,5-Difluorooctahydropentalene-2-carboxylic acid, like its structurally related compounds, is significant in the field of synthesis and medicinal chemistry. Compounds like Dihydropyran-2-carboxylic acid have been used as novel bifunctional linkers for the solid-phase synthesis of peptide alcohols via the Fmoc strategy, proving effective in the synthesis of compounds like Octreotide (Hsieh, Wu, & Chen, 1998). Similarly, the synthesis of mono- and difluoronaphthoic acids, including difluorinated naphthoic acids, highlights the relevance of such compounds in the creation of aryl carboxamides, which are structural units in various biologically active compounds (Tagat et al., 2002).

Applications in Medicinal Chemistry and Polymer Science

Fluorinated compounds, like 5,5-Difluorooctahydropentalene-2-carboxylic acid, are pivotal in the development of new medicinal chemistry frameworks. The synthesis of functionalized 5,5-difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry, showcases the importance of such structural elements. The synthesis process starting from ethyl bromodifluoroacetate to yield 5,5-difluoropiperidinone carboxylic acids and subsequent transformations underline the versatility and significance of these compounds in synthetic chemistry (Moens et al., 2012).

Environmental and Polymer Applications

In the context of environmental science, the biotransformation of fluorotelomer alcohols like 6:2 FTOH by white-rot fungus has been studied. This transformation is significant as it leads to more degradable polyfluoroalkylcarboxylic acids, demonstrating the potential role of such compounds in bioremediation strategies (Tseng, Wang, Szostek, & Mahendra, 2014). Additionally, the production of acid chloride derivatives from biomass-derived chemicals showcases the relevance of such compounds in the production of biofuels and polymers, indicating a significant intersection with polymer science (Dutta, Wu, & Mascal, 2015).

properties

IUPAC Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-6-1-5(8(12)13)2-7(6)4-9/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNQYGTWBASGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC(C2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluorooctahydropentalene-2-carboxylic acid

Synthesis routes and methods

Procedure details

A stirred suspension of 10% Pd—C (12.53 mg) in a solution of benzyl 5,5-difluorooctahydropentalene-2-carboxylate (33 mg) in EtOAc (5 mL) was hydrogenated under balloon pressure for 2-3 h. The suspension was filtered and evaporated to dryness to afford a mixture of endo/exo isomers of Cap-12 as a white semi-solid. 1H NMR (400 MHz, chloroform-d) δ 3.04-2.93 (m, 1H), 2.88-2.76 (m, 2H), 2.40-2.26 (m, 2H), 2.15-2.04 (m, 2H), 1.87-1.71 (m, 4H).
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12.53 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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